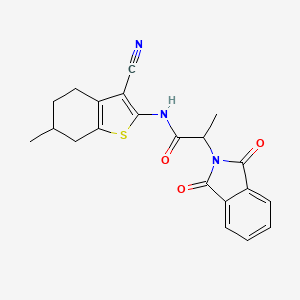
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide, also known as MDMA, ecstasy, or Molly, is a synthetic drug that has been widely used recreationally. Despite its popularity, MDMA has also been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD).
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and reward. The release of these neurotransmitters can lead to feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide can also cause dehydration, muscle tension, and jaw clenching. In rare cases, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide use can lead to serotonin syndrome, a potentially life-threatening condition.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has a number of advantages and limitations for use in lab experiments. One advantage is that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide can be easily synthesized in a laboratory setting using commonly available chemicals and equipment. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has a well-established mechanism of action and has been extensively studied in both animal and human models. However, limitations include the potential for adverse effects, the need for careful dosing, and the fact that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide is a controlled substance, which can limit its availability for research purposes.
未来方向
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide. One area of focus is the use of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosing and treatment protocols. Additionally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide use and to develop strategies to minimize potential risks. Finally, there is a need for research on the use of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide in the treatment of other psychiatric disorders, such as anxiety and depression.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide is synthesized through a multi-step chemical process that involves the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is then purified and crystallized to produce pure N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide. While the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide is relatively complex, it can be performed in a laboratory setting using commonly available chemicals and equipment.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has been studied for its potential therapeutic effects, particularly in the treatment of PTSD. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide can increase feelings of empathy and trust, which may be beneficial in the context of therapy. N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-19-13-6-4-12(8-15(13)20-2)17(23)18-9-11-3-5-14-16(7-11)22-10-21-14/h3-8H,9-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJDWMWGSSIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)NCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)